molecular formula C27H32F2N4OS B2501131 2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 1189966-64-0

2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No. B2501131
CAS RN: 1189966-64-0
M. Wt: 498.64
InChI Key: IVXOFZMGKYWNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C27H32F2N4OS and its molecular weight is 498.64. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Mechanisms and Antiviral Effects

Compounds similar to the one have been explored for their interaction with specific receptors and potential antiviral effects. For example, compounds that act as noncompetitive allosteric antagonists of the CCR5 receptor have shown potent antiviral effects for HIV-1, indicating a unique divergence of blockade of function and binding with these antagonists. This suggests that similar compounds could be researched for their potential in HIV treatment or prevention strategies (Watson et al., 2005).

Antifungal and Plant Growth Regulating Activities

Another area of application for similar compounds includes antifungal activities and the regulation of plant growth. Studies have demonstrated that certain triazole compounds containing thioamide groups exhibit both antifungal properties and the ability to regulate plant growth, indicating their potential use in agricultural research and applications (Li Fa-qian et al., 2005).

Antiviral Evaluation

Furthermore, novel spirothiazolidinone derivatives have been synthesized and evaluated for their antiviral activity. This includes strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the versatility of the spirothiazolidinone scaffold in achieving new classes of antiviral molecules (Çağla Begüm Apaydın et al., 2020).

Chemoselective Synthesis Applications

The chemoselective acetylation of 2-aminophenol using immobilized lipase, resulting in N-(2-hydroxyphenyl)acetamide, an intermediate for the complete natural synthesis of antimalarial drugs, showcases the application of similar compounds in facilitating drug synthesis processes (Deepali B Magadum & G. Yadav, 2018).

properties

IUPAC Name

2-[[2-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32F2N4OS/c1-5-33-14-12-27(13-15-33)31-24(18-6-8-19(9-7-18)26(2,3)4)25(32-27)35-17-23(34)30-22-11-10-20(28)16-21(22)29/h6-11,16H,5,12-15,17H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXOFZMGKYWNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

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